molecular formula C22H31NO5 B10986693 (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide

Cat. No.: B10986693
M. Wt: 389.5 g/mol
InChI Key: RZVGGAVDTNGTLB-VGOFMYFVSA-N
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Description

The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide is a complex organic molecule characterized by its unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Functional Group Modifications: Introduction of the dimethoxy and methyl groups on the benzofuran ring can be achieved through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the benzofuran derivative with an appropriate amine (in this case, N-(2-methylpropyl)amine) under dehydrating conditions using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to an alcohol.

    Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development

Industry

In material science, the compound could be used in the development of new materials with specific electronic or optical properties due to its conjugated system.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The benzofuran core could facilitate binding to aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-6-(4,6-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
  • (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Uniqueness

The presence of the N-(2-methylpropyl) group in (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide distinguishes it from similar compounds. This modification can significantly alter its physical, chemical, and biological properties, potentially enhancing its efficacy or specificity in various applications.

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide

InChI

InChI=1S/C22H31NO5/c1-13(2)11-23-18(24)10-8-14(3)7-9-16-20(26-5)15(4)17-12-28-22(25)19(17)21(16)27-6/h7,13H,8-12H2,1-6H3,(H,23,24)/b14-7+

InChI Key

RZVGGAVDTNGTLB-VGOFMYFVSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC(C)C)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC(C)C)OC

Origin of Product

United States

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